molecular formula C10H9BrCl2O2 B13078239 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one

Cat. No.: B13078239
M. Wt: 311.98 g/mol
InChI Key: HNQPXHKGOKWYEW-UHFFFAOYSA-N
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Description

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one is an organic compound with the molecular formula C10H9BrCl2O2 This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring, along with a butanone side chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one typically involves multi-step organic reactions One common method starts with the bromination and chlorination of phenol derivatives to introduce the bromine and chlorine atoms at specific positions on the aromatic ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and chlorination reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group in the butanone side chain can be reduced to an alcohol.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar solvents.

Major Products:

    Oxidation: Formation of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butanoic acid.

    Reduction: Formation of 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butanol.

    Substitution: Formation of derivatives with different substituents replacing the bromine or chlorine atoms.

Scientific Research Applications

1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one exerts its effects depends on its interaction with molecular targets. The presence of halogen atoms and the hydroxyl group can influence its binding to enzymes or receptors, potentially affecting biological pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 1-(3-Bromo-2,5-dichlorophenyl)ethan-1-one
  • 1-(3-Bromo-2,5-dichloro-4-hydroxyphenyl)propan-1-one

Comparison: 1-(3-Bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one is unique due to the specific positioning of the bromine, chlorine, and hydroxyl groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds. The butanone side chain also adds to its distinct properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H9BrCl2O2

Molecular Weight

311.98 g/mol

IUPAC Name

1-(3-bromo-2,5-dichloro-6-hydroxyphenyl)butan-1-one

InChI

InChI=1S/C10H9BrCl2O2/c1-2-3-7(14)8-9(13)5(11)4-6(12)10(8)15/h4,15H,2-3H2,1H3

InChI Key

HNQPXHKGOKWYEW-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=CC(=C1Cl)Br)Cl)O

Origin of Product

United States

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